molecular formula C20H25N3O2 B2818436 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE CAS No. 1421443-64-2

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE

Cat. No.: B2818436
CAS No.: 1421443-64-2
M. Wt: 339.439
InChI Key: BEXKYURHMVCEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine (CAS 1421443-64-2) is an organic compound of significant interest in pharmaceutical research and development. It features a piperidine ring connected to a pyrazine ring via an ether linkage, with a 4-tert-butylbenzoyl group attached to the piperidine nitrogen . This specific molecular architecture, particularly the steric hindrance introduced by the tert-butyl group, is designed to enable selective interactions with target proteins . The compound's design optimizes the balance between metabolic stability and membrane permeability, making it a promising lead candidate for drug discovery, especially for central nervous system (CNS) targets . Pyrazine derivatives are recognized as privileged structures in medicinal chemistry, with many demonstrating potent bioactivity, which underpins the research value of this compound . As a highly specific pharmacological tool, it is useful for structure-activity relationship (SAR) studies and the exploration of new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)16-6-4-15(5-7-16)19(24)23-12-8-17(9-13-23)25-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXKYURHMVCEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

    Synthesis of the pyrazin-2-yloxy piperidine intermediate: This involves the reaction of piperidine with pyrazin-2-ol in the presence of a suitable base.

    Coupling of intermediates: The final step involves coupling the tert-butylphenyl intermediate with the pyrazin-2-yloxy piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Contains a pyrazolo[3,4-d]pyrimidine core with methylbenzyl and piperazinyl substituents.
  • A 2-methylphenyl group on the piperazine introduces steric hindrance absent in the tert-butylbenzoyl group of the target compound.
  • Applications : Likely explored as a kinase inhibitor or receptor modulator due to the pyrazolopyrimidine scaffold .

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27)

  • Structure : Piperidine linked to a phenyl group and a thiophene-containing ketone.
  • The thiophene moiety may confer distinct electronic interactions compared to the tert-butylbenzoyl group.

1-(4-TERT-BUTYLBENZYL)PIPERAZINE

  • Structure : Piperazine substituted with a 4-tert-butylbenzyl group.
  • Key Differences :
    • Absence of the pyrazine and piperidin-4-yloxy groups simplifies the structure.
    • The benzyl-piperazine motif is common in neurotransmitter ligands (e.g., serotonin receptor modulators).

Physicochemical and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Lipophilicity (LogP) Potential Applications
Target Compound Pyrazine 4-tert-Butylbenzoyl-piperidin-4-yl ~350 (estimated) High (tert-butyl group) Kinase inhibition, CNS targeting
1-(4-Methylbenzyl)-4-[4-(2-Me-Ph)-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine Methylbenzyl, 2-methylphenyl ~400 (estimated) Moderate Enzyme inhibition
1-(4-TERT-BUTYLBENZYL)PIPERAZINE Piperazine 4-tert-Butylbenzyl 232.36 High API intermediate, receptor ligands

Biological Activity

The compound 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine can be represented as follows:

  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.43 g/mol
  • IUPAC Name : 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine

This compound features a piperidine ring substituted with a tert-butylbenzoyl group, which is linked to a pyrazine moiety. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine typically involves multiple steps, including the formation of the piperidine derivative followed by coupling with the pyrazine moiety. The synthetic route has been optimized to yield high purity and yield, allowing for extensive biological evaluations.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine. For instance, related compounds have demonstrated significant inhibitory effects against the Ebola virus (EBOV) entry mechanisms. In one study, several derivatives were evaluated for their anti-EBOV activity, revealing submicromolar potency in several cases, indicating a promising avenue for therapeutic development against viral infections .

Enzyme Inhibition

Another area of interest is the inhibition of tyrosinase (TYR), an enzyme involved in melanin production. Compounds structurally similar to 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine have shown competitive inhibition against TYR from Agaricus bisporus, with some derivatives achieving IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that modifications in the piperidine and pyrazine moieties can enhance inhibitory activity.

The mechanism by which 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine exerts its biological effects is still under investigation. However, preliminary docking studies suggest that the compound interacts with specific binding sites on target enzymes and receptors, leading to modulation of biological pathways. For instance, its binding affinity for TYR has been linked to structural features that facilitate enzyme-substrate interactions .

Case Studies and Research Findings

Several studies have focused on evaluating the efficacy and safety profile of this compound:

  • Antiviral Evaluation : A series of derivatives were tested against EBOV using a recombinant reporter virus system. The results indicated that modifications in the piperidine moiety significantly influenced antiviral activity, with some compounds exhibiting low cytotoxicity while maintaining high antiviral efficacy .
  • Tyrosinase Inhibition : Kinetic studies revealed that certain derivatives acted as competitive inhibitors of TYR, providing insights into their potential use in treating hyperpigmentation disorders. The IC50 values ranged from low micromolar concentrations, indicating strong inhibitory effects without cytotoxicity .

Data Summary Table

CompoundIC50 (μM)Biological ActivityReference
2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazineTBDAntiviral (EBOV)
Related Compound A0.18Tyrosinase Inhibitor
Related Compound BTBDTyrosinase Inhibitor

Q & A

Q. What are the recommended synthesis protocols for 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a substituted piperidine derivative with a pyrazine-based intermediate under nucleophilic aromatic substitution conditions. Key steps include:
  • Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the tert-butylbenzoyl group.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures yields >95% purity .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration and torsional angles. Ensure crystal quality via slow evaporation in aprotic solvents .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, such as anisotropic displacement parameters?

  • Methodological Answer : Discrepancies in anisotropic displacement may arise from crystal twinning or thermal motion. Mitigation strategies include:
  • Data Verification : Re-collect diffraction data at lower temperatures (e.g., 100 K) to reduce thermal vibrations.
  • Software Cross-Validation : Refine structures using both SHELXL and WinGX/ORTEP to compare residual factors (R1/wR2). Discrepancies >5% suggest systematic errors .
  • Twinning Analysis : Use PLATON to detect twinning and apply TWIN/BASF commands in SHELXL for correction .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazine and piperidine moieties?

  • Methodological Answer : Systematic modifications can elucidate pharmacophore contributions:
  • Piperidine Substitution : Replace the 4-tert-butylbenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess steric/electronic effects on bioactivity.
  • Pyrazine Functionalization : Introduce halogens (F, Cl) at the pyrazine 3-position to enhance binding affinity in kinase inhibition assays.
  • Biological Assays : Test derivatives in vitro (e.g., IC50 determination in cancer cell lines) and correlate with computational docking (AutoDock Vina) to identify critical interactions .

Q. How can researchers address inconsistencies in biological activity data across different assays?

  • Methodological Answer : Contradictory bioactivity may stem from assay conditions or compound stability:
  • Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation in aqueous buffers.
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

Experimental Design Considerations

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) and density functional theory (DFT):
  • Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to receptors (e.g., GPCRs or kinases).
  • QM/MM Calculations : Apply Gaussian 16 to analyze charge distribution at the tert-butylbenzoyl-pyrazine interface.
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., BBB permeability) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:
  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (24 hrs, 40°C) and UV light (254 nm, 48 hrs).
  • Analytical Monitoring : Track degradation via UPLC-PDA and identify byproducts via LC-MS/MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for accelerated shelf-life prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.